Ladostigil (Tartrate)

Description

BenchChem offers high-quality Ladostigil (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ladostigil (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

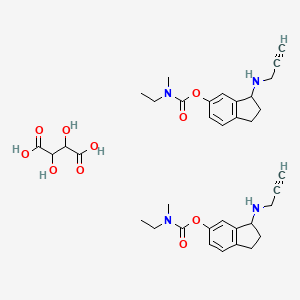

2,3-dihydroxybutanedioic acid;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVBVAJMQZMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ladostigil: A Comprehensive Technical Review of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal drug candidate developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and dementia with Lewy bodies.[1][2][3] Its multifaceted mechanism of action, encompassing cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition, alongside a suite of neuroprotective effects, positions it as a compound of significant interest.[1][2][3][4] This technical guide provides an in-depth review of the experimental evidence supporting the neuroprotective properties of Ladostigil, focusing on its core mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacological Activities

Ladostigil was designed as a dual-target drug, combining the pharmacophores of rivastigmine (a ChE inhibitor) and rasagiline (a selective MAO-B inhibitor).[4][5] This unique structure confers upon it the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both MAO-A and MAO-B, with a notable brain-selective action on the latter.[1][4][6]

Cholinesterase and Monoamine Oxidase Inhibition

In vivo studies in rats have demonstrated that Ladostigil at a dose of 8.5 mg/kg/day leads to approximately 30% inhibition of brain ChE and 55-59% inhibition of both MAO-A and MAO-B.[7] Notably, a lower dose of 1 mg/kg/day did not result in significant ChE or MAO inhibition, suggesting dose-dependent effects on these primary targets.[7] In vitro studies have shown that Ladostigil is about 100 times more potent against AChE than BuChE.[4] A key feature of Ladostigil is its brain-selective MAO inhibition, with minimal effects on peripheral MAO in the liver and small intestine, which potentially reduces the risk of the "cheese effect" associated with non-selective MAO inhibitors.[1][6][8]

| Enzyme Target | Inhibition (%) | Dose/Concentration | Model System | Reference |

| Brain Cholinesterase | ~30% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |

| Brain MAO-A | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |

| Brain MAO-B | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |

| Brain MAO (general) | ~70% | 26 mg/kg (for 2 weeks) | Mice (in vivo) | [8] |

| Acetylcholinesterase | 25-40% | 12-35 mg/kg (oral) | Rats (in vivo) | [4] |

| Acetylcholinesterase | 50-60% | 139 mg/kg (oral) | Rats (in vivo) | [4] |

Neuroprotective Mechanisms of Action

Beyond its primary enzyme inhibitory functions, Ladostigil exerts a range of neuroprotective effects through multiple, interconnected pathways. These include anti-inflammatory, antioxidant, anti-apoptotic actions, and the modulation of key signaling cascades and neurotrophic factors.

Anti-Inflammatory and Immunomodulatory Effects

A significant aspect of Ladostigil's neuroprotective profile is its ability to modulate neuroinflammation, primarily through its effects on microglia, the resident immune cells of the brain.

In aged rats, chronic treatment with Ladostigil (at both 1 and 8.5 mg/kg/day) has been shown to reduce the expression of CD11b, a marker of microglial activation, and restore microglial morphology to that of younger animals.[7] In vitro studies using primary mouse microglial cultures have further elucidated this mechanism, showing that Ladostigil reduces the nuclear translocation of NFκB and the phosphorylation of ERK1/2 and p38, key signaling molecules in the inflammatory cascade.[9] This leads to a downregulation in the gene expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[9]

Recent studies in ATP/LPS-activated microglia have revealed that Ladostigil can downregulate the expression of early growth response protein 1 (Egr1), a transcription factor implicated in neurodegenerative diseases.[9] Conversely, Ladostigil upregulates the expression of TNF alpha-induced protein 3 (TNFaIP3), a ubiquitin-modifying enzyme that terminates NFκB signaling.[9]

Regulation of Pro-Survival Signaling Pathways

Ladostigil has been shown to activate several key signaling pathways that promote neuronal survival and resilience.[1][2][6][10]

Activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central component of Ladostigil's neuroprotective action.[1][2][6][10] These pathways are crucial for cell survival and plasticity.

Ladostigil enhances the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11][12] This effect is associated with the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[11][12]

Anti-Apoptotic and Antioxidant Activity

Ladostigil demonstrates potent anti-apoptotic and antioxidant properties in various in vitro and in vivo models.[1][10]

The drug has been shown to regulate members of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[2][13] It also prevents the fall in mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1][6][10]

In SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress, Ladostigil (at concentrations of 1-10 µM) dose-dependently increased cell viability.[14] This was associated with a decrease in intracellular reactive oxygen species (ROS) and an increased activity of antioxidant enzymes such as catalase and glutathione reductase.[14] Furthermore, Ladostigil upregulates the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1, and peroxiredoxin 1.[14]

Regulation of Amyloid Precursor Protein (APP) Processing

Ladostigil has been shown to influence the processing of amyloid precursor protein (APP), a key pathological component of Alzheimer's disease.[1][2][6][10] This regulatory activity is linked to the activation of the PKC and MAPK signaling pathways.[1][2]

Experimental Protocols

The neuroprotective properties of Ladostigil have been investigated using a variety of in vitro and in vivo models. Below are summaries of the methodologies employed in key studies.

In Vitro Models

-

Cell Lines:

-

SH-SY5Y Human Neuroblastoma Cells: Used to model neuronal apoptosis and oxidative stress. Cells are typically cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Neurotoxicity is induced by agents such as hydrogen peroxide (H₂O₂).[14]

-

Primary Mouse Microglial Cultures: Utilized to study neuroinflammation. Microglia are isolated from the cerebral cortices of neonatal mice and activated with lipopolysaccharide (LPS) and ATP or BzATP to induce an inflammatory response.[9]

-

-

Assays:

-

Cell Viability Assays: Standard methods like MTT or LDH assays are used to quantify the protective effect of Ladostigil against neurotoxin-induced cell death.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Enzyme Activity Assays: Spectrophotometric assays are used to determine the activity of antioxidant enzymes like catalase and glutathione reductase.

-

Western Blotting: Employed to measure the protein levels and phosphorylation status of key signaling molecules (e.g., ERK, Akt, NFκB) and apoptotic markers.

-

Quantitative PCR (qPCR): Used to measure the mRNA expression levels of cytokines, antioxidant enzymes, and other target genes.

-

Immunocytochemistry: To visualize the subcellular localization of proteins, such as the nuclear translocation of NFκB and EGR1.[9]

-

In Vivo Models

-

Animal Models:

-

Aged Rats: Used to model age-related cognitive decline and neuroinflammation.[7] Chronic oral administration of Ladostigil is typically performed over several months.

-

Scopolamine-Induced Amnesia in Rats: A model to assess pro-cognitive effects by antagonizing the muscarinic receptor antagonist scopolamine.[1][6][10]

-

Intracerebroventricular (ICV) Streptozotocin in Rats: This model induces neuroinflammation, oxidative stress, and memory deficits, mimicking aspects of sporadic Alzheimer's disease.[1][6][10]

-

Global Ischemia in Gerbils: A model of hippocampal damage used to assess neuroprotective effects against ischemic injury.[1][6][10]

-

-

Behavioral Tests:

-

Post-Mortem Analysis:

-

Immunohistochemistry: To analyze brain tissue for markers of microglial activation (e.g., CD11b) and other pathological changes.

-

Enzyme Activity Assays: To measure brain ChE and MAO activity.

-

Gene Expression Analysis: To assess the in vivo effects of Ladostigil on the expression of relevant genes in different brain regions.

-

Clinical Evidence

Ladostigil has been evaluated in Phase II clinical trials for mild cognitive impairment (MCI) and Alzheimer's disease.[4][15][16][17]

Phase II Trial in Mild Cognitive Impairment (MCI)

A 3-year, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with MCI and medial temporal lobe atrophy.[16][18]

-

Primary Outcome: The study did not meet its primary endpoint of significantly delaying the progression from MCI to Alzheimer's disease dementia (p=0.162).[15][16][18]

-

Secondary Outcomes: There were no significant effects on the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), or Geriatric Depression Scale (GDS) scores.[15][16][18]

-

Biomarker Findings: An interesting finding was a potential effect on brain atrophy. The decrease in whole-brain and hippocampal volumes was less pronounced in the Ladostigil group compared to the placebo group (whole brain, p=0.025; hippocampus, p=0.043).[15][16][18]

-

Safety: The drug was found to be safe and well-tolerated.[15][16][18]

| Clinical Trial Outcome (MCI) | Ladostigil Group | Placebo Group | p-value | Reference |

| Progression to Dementia | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 | [15][16][18] |

| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [15][16][18] |

| Change in Hippocampal Volume | Less decrease | More decrease | 0.043 | [15][16][18] |

Conclusion

References

- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. oaepublish.com [oaepublish.com]

- 6. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oipub.com [oipub.com]

- 13. researchgate.net [researchgate.net]

- 14. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cris.biu.ac.il [cris.biu.ac.il]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Ladostigil: A Dual-Inhibitor of Cholinesterase and Monoamine Oxidase for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal neuroprotective agent designed to combat the complex pathology of neurodegenerative disorders, particularly Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of Ladostigil's core mechanism of action as a dual inhibitor of both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes.[4][5] It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Introduction

Neurodegenerative diseases like Alzheimer's are characterized by a complex interplay of pathological events, including cholinergic deficits, monoaminergic imbalances, oxidative stress, and neuronal apoptosis.[6][7] Ladostigil was developed with a multi-target approach, combining the pharmacophores of a cholinesterase inhibitor and a monoamine oxidase inhibitor within a single molecule.[5] This dual-action capability allows Ladostigil to simultaneously address multiple facets of neurodegeneration, offering a potentially more effective therapeutic strategy than single-target agents.[3][4] Preclinical studies have demonstrated its ability to improve cognitive function, exert antidepressant-like effects, and provide significant neuroprotection in various models of neurodegeneration.[1][8]

Quantitative Data: Inhibitory Activity of Ladostigil

The following tables summarize the in vitro and in vivo inhibitory activities of Ladostigil against its primary enzyme targets.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (µM) | Source |

| Acetylcholinesterase (AChE) | 31.8 | [4] |

| Butyrylcholinesterase (BuChE) | ~3180* | [1] |

| Monoamine Oxidase B (MAO-B) | 37.1 | [4] |

| Monoamine Oxidase A (MAO-A) | Not explicitly found in search results |

*Note: One study reported that Ladostigil is approximately 100 times more potent against acetylcholinesterase than butyrylcholinesterase.[1]

Table 2: In Vivo Enzyme Inhibition in Rats (Chronic Oral Administration)

| Enzyme | Brain Region | Inhibition (%) | Dosage | Source |

| Monoamine Oxidase A (MAO-A) | Striatum & Hippocampus | >90 | 52 mg/kg for 21 days | [1] |

| Monoamine Oxidase B (MAO-B) | Striatum & Hippocampus | >90 | 52 mg/kg for 21 days | [1] |

| Cholinesterase (Total) | Striatum | ~50 | 52 mg/kg for 21 days | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Ladostigil research.

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Procedure:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) solution (75 mM in deionized water)

-

Enzyme solution (e.g., purified AChE or BuChE, or tissue homogenate)

-

Ladostigil solutions of varying concentrations.

-

-

Assay in a 96-well plate:

-

Add 20 µL of enzyme solution to each well.

-

Add 10 µL of Ladostigil solution (or vehicle for control).

-

Pre-incubate for 15 minutes at 37°C.

-

Add 170 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATC or BTC solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each Ladostigil concentration compared to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Monoamine Oxidase (MAO) Activity Assay

This fluorometric or radiometric assay is used to measure the activity of MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The activity can be measured by quantifying the production of hydrogen peroxide or a specific metabolite of a radiolabeled substrate.

Procedure (Fluorometric):

-

Reagent Preparation:

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Enzyme source (e.g., mitochondrial fractions from brain tissue)

-

Ladostigil solutions of varying concentrations.

-

-

Assay in a 96-well black plate:

-

Add 20 µL of enzyme solution to each well.

-

Add 10 µL of Ladostigil solution (or vehicle for control).

-

Pre-incubate for 15 minutes at 37°C.

-

Add 70 µL of a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

-

-

Calculation:

-

Calculate the rate of fluorescence increase.

-

Determine the percentage of inhibition and IC50 value as described for the cholinesterase assay.

-

Scopolamine-Induced Memory Impairment Model in Rodents

This is a widely used animal model to assess the efficacy of potential cognitive enhancers.

Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient memory deficit in rodents, mimicking the cholinergic dysfunction seen in Alzheimer's disease.

Procedure (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Acquisition Phase (Training):

-

Animals are trained to find the hidden platform over several days (e.g., 4 trials per day for 5 days).

-

The starting position is varied for each trial.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

-

Test Phase:

-

On the test day, administer Ladostigil (or vehicle) orally or intraperitoneally at a predetermined time before the test.

-

30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

Place the animal in the pool for a probe trial where the platform has been removed.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Analysis:

-

Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the different treatment groups.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Ladostigil extend beyond simple enzyme inhibition and involve the modulation of key intracellular signaling pathways.

PKC/MAPK Signaling Pathway

Ladostigil has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This activation is linked to the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment.

Caption: Ladostigil-mediated activation of PKC/MAPK signaling.

Regulation of Amyloid Precursor Protein (APP) Processing

By promoting the α-secretase pathway, Ladostigil diverts APP processing away from the amyloidogenic pathway, which is responsible for the production of the neurotoxic amyloid-β (Aβ) peptide.

Caption: Ladostigil's influence on APP processing pathways.

Regulation of the Bcl-2 Family and Apoptosis

Ladostigil has been demonstrated to modulate the expression of proteins in the Bcl-2 family, promoting cell survival by increasing the expression of anti-apoptotic proteins (like Bcl-2) and decreasing the expression of pro-apoptotic proteins (like Bax).

Caption: Ladostigil's modulation of the Bcl-2 family and apoptosis.

Conclusion

Ladostigil represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its dual inhibitory action on cholinesterase and monoamine oxidase, coupled with its ability to modulate key neuroprotective signaling pathways, underscores the potential of this compound. The data and protocols presented in this guide offer a foundational resource for further research and development in this critical area of neuroscience. Continued investigation into the nuanced mechanisms of Ladostigil and similar multi-target compounds is essential for the future of neuropharmacology.

References

- 1. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

From Rasagiline to a Multi-Target Hope: The Technical Development of Ladostigil

For Immediate Release

This whitepaper provides an in-depth technical guide on the development of Ladostigil, a multimodal drug candidate originating from the pharmacophore of rasagiline. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological evolution, mechanistic pathways, and clinical investigation of Ladostigil as a potential therapeutic for neurodegenerative diseases.

Introduction: The Rationale for a Multi-Target Approach

The complex and multifaceted nature of neurodegenerative disorders, such as Alzheimer's disease, necessitates therapeutic strategies that can address multiple pathological targets simultaneously. Rasagiline, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), has been established as a treatment for Parkinson's disease, primarily by increasing dopamine levels in the brain.[1][2] Building upon the neuroprotective properties of rasagiline's propargylamine moiety, Ladostigil was designed as a dual-action compound to concurrently inhibit both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes.[3][4] This dual inhibition strategy aims to provide symptomatic relief by modulating neurotransmitter levels and potentially modify the disease course through neuroprotective mechanisms.

From Rasagiline to Ladostigil: A Pharmacological Evolution

Ladostigil, chemically known as (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, integrates the N-propargylaminoindan pharmacophore of rasagiline with a carbamate moiety, characteristic of cholinesterase inhibitors like rivastigmine.[3] This structural amalgamation endows Ladostigil with a unique pharmacological profile, enabling it to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both isoforms of monoamine oxidase (MAO-A and MAO-B).[3][5]

Comparative Inhibitory Profile

The following table summarizes the available in vitro inhibitory potencies (IC50) of Ladostigil and its parent compound, rasagiline, against their target enzymes.

| Compound | MAO-A (rat brain) | MAO-B (rat brain) | AChE | BuChE |

| Ladostigil | >60% inhibition at 17 mg/kg | 37.1 µM[5] | 31.8 µM[5] | 100x less potent than for AChE[3] |

| Rasagiline | 412 nM | 4.43 nM | - | - |

Note: Data for rasagiline's AChE and BuChE inhibition and complete IC50 values for Ladostigil were not available in the searched literature. The provided data for Ladostigil's MAO-A inhibition is from an in vivo study.

Key Preclinical Experimental Findings

Ladostigil has undergone extensive preclinical evaluation to characterize its efficacy and mechanism of action. Key experimental models and their outcomes are detailed below.

Scopolamine-Induced Spatial Memory Impairment in Rats

Objective: To assess the ability of Ladostigil to reverse cholinergic deficit-induced memory impairment.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Amnesia: Scopolamine, a muscarinic acetylcholine receptor antagonist, is administered intraperitoneally (i.p.) at a dose of approximately 1 mg/kg to induce a transient memory deficit.[6][7]

-

Behavioral Assessment: The Morris Water Maze (MWM) is a standard apparatus for evaluating spatial learning and memory. The maze consists of a circular pool filled with opaque water, containing a hidden escape platform.[8]

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using distal spatial cues. Parameters measured include escape latency (time to find the platform) and path length.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Treatment: Ladostigil is administered orally at varying doses (e.g., 12-35 mg/kg) prior to the behavioral testing.[3]

Results: Oral administration of Ladostigil has been shown to antagonize scopolamine-induced impairments in spatial memory, indicating its ability to enhance cholinergic activity in the brain.[3][9]

Regulation of Amyloid Precursor Protein (APP) Processing in Cell Culture

Objective: To investigate the effect of Ladostigil on the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.

Methodology:

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as they endogenously express APP.[10]

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 5% FBS). Differentiation into a more neuronal phenotype can be induced by treatment with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[10]

-

Treatment: Differentiated or undifferentiated cells are treated with varying concentrations of Ladostigil (e.g., 0.1-10 µM).[2]

-

Analysis of APP Processing:

-

Western Blotting: Cell lysates are analyzed by Western blotting to detect levels of full-length APP and its cleavage products, including the soluble alpha-secretase-cleaved fragment (sAPPα) and C-terminal fragments (CTFs).

-

ELISA: Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium.[11]

-

Results: Ladostigil has been shown to stimulate the release of the non-amyloidogenic sAPPα from neuronal cell lines, suggesting a role in promoting the non-pathogenic processing of APP.[2]

Signaling Pathways and Neuroprotective Mechanisms

Ladostigil's neuroprotective effects are attributed to its ability to modulate key intracellular signaling pathways.

Activation of PKC and MAPK Pathways

Ladostigil activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in a time and concentration-dependent manner in neuronal cell lines.[2] This activation is crucial for its neuroprotective and sAPPα-releasing effects. The proposed mechanism involves the translocation of PKC isoforms to the mitochondrial membrane.[2] Inhibitors of PKC and MAPK have been shown to block the neuroprotective and sAPPα-releasing effects of Ladostigil.[2]

Experimental Workflow for Signaling Pathway Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure [pubmed.ncbi.nlm.nih.gov]

- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Antidepressant-like Potential of Ladostigil: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical evidence for the antidepressant-like effects of Ladostigil, a novel dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological profile of this multimodal compound.

Core Mechanism of Action

Ladostigil's unique pharmacological profile stems from its ability to simultaneously inhibit both cholinesterase and brain-selective monoamine oxidase.[1][2] This dual action leads to an increase in the synaptic availability of acetylcholine and key monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—implicated in the pathophysiology of depression.[3][4][5][6]

Preclinical Efficacy in Animal Models of Depression

Ladostigil has demonstrated antidepressant-like properties in established rodent models of depression. Notably, it has shown efficacy in the forced swim test and in models of chronic stress, suggesting its potential to alleviate core symptoms of depression such as behavioral despair and anhedonia.[1][7]

Quantitative Data from Preclinical Studies

Table 1: Effect of Ladostigil on Immobility Time in the Forced Swim Test (FST)

| Animal Model | Ladostigil Dose | Administration Route | Duration of Treatment | Change in Immobility Time (%) | p-value | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Effects of Ladostigil in the Chronic Unpredictable Mild Stress (CUMS) Model

| Animal Model | Ladostigil Dose | Duration of Treatment | Sucrose Preference (%) | Change in Body Weight (%) | Immobility Time in FST (s) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral paradigm to screen for antidepressant-like activity.[8]

Apparatus:

-

A transparent cylindrical container (20 cm in diameter, 40-50 cm in height).

-

The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.

Procedure:

-

Habituation (Day 1): Each animal is individually placed in the cylinder for a 15-minute pre-swim session.

-

Test Session (Day 2): 24 hours after the habituation session, the animal is again placed in the cylinder for a 5-minute test session.

-

Data Recording: The entire 5-minute test session is recorded for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of all but the most necessary movements to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[9][10]

Procedure:

-

Baseline Measurement: Before the stress period, baseline measurements for sucrose preference and body weight are recorded.

-

Stress Regimen: For a period of 4-8 weeks, animals are subjected to a daily regimen of one or two mild, unpredictable stressors. The stressors are varied to prevent habituation and can include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Soiled cage (wet bedding)

-

Reversal of light/dark cycle

-

Food or water deprivation

-

White noise

-

-

Drug Administration: Ladostigil or a vehicle control is administered daily throughout the stress period.

-

Behavioral and Physiological Assessments:

-

Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. Animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing plain water. A decrease in sucrose preference in the stressed group, and its reversal by Ladostigil, indicates an antidepressant-like effect.

-

Body Weight: Body weight is monitored regularly as stress can lead to a reduction in weight gain.

-

Forced Swim Test: At the end of the CUMS protocol, a forced swim test can be conducted to assess behavioral despair.

-

Signaling Pathways and Experimental Workflows

The antidepressant-like effects of Ladostigil are believed to be mediated through a complex interplay of signaling pathways downstream of its primary targets.

Caption: Proposed signaling pathway for the antidepressant-like effects of Ladostigil.

Caption: Experimental workflow for the Forced Swim Test (FST).

Conclusion

Ladostigil's multimodal mechanism of action, targeting both the cholinergic and monoaminergic systems, presents a promising avenue for the development of novel antidepressant therapies. The preclinical data, though requiring further quantitative elaboration, suggests that Ladostigil warrants continued investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the antidepressant-like potential of this compound.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

Ladostigil for Lewy Body Dementia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lewy Body Dementia (LBD) presents a complex therapeutic challenge due to its multifaceted pathology, characterized by cholinergic deficits, monoaminergic imbalances, and the aggregation of alpha-synuclein. Ladostigil, a multimodal neuroprotective agent, offers a promising, yet under-explored, therapeutic avenue. This document provides a comprehensive technical overview of the rationale and proposed experimental frameworks for investigating Ladostigil in the context of LBD. By combining cholinesterase and brain-selective monoamine oxidase (MAO-A and MAO-B) inhibition, Ladostigil is uniquely positioned to address several core pathophysiological features of LBD.[1][2][3][4] This guide summarizes the existing preclinical and clinical data for Ladostigil, details its mechanisms of action, and provides proposed experimental protocols and visualizations to facilitate future research.

Introduction to Ladostigil and its Rationale in Lewy Body Dementia

Ladostigil, chemically known as (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a dual-function molecule that integrates the pharmacophores of a cholinesterase inhibitor (similar to rivastigmine) and a monoamine oxidase (MAO) inhibitor (similar to rasagiline).[4][5] Its development was initially targeted towards Alzheimer's disease with comorbid extrapyramidal symptoms and depression, conditions that share significant clinical and neurochemical overlap with LBD.[1][2]

The therapeutic rationale for Ladostigil in LBD is threefold:

-

Cholinesterase Inhibition: LBD is associated with a profound cholinergic deficit, often more severe than in Alzheimer's disease, which contributes to cognitive decline, fluctuations in alertness, and visual hallucinations.[6][7][8] By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Ladostigil aims to increase synaptic acetylcholine levels, thereby ameliorating these core symptoms.[4]

-

Monoamine Oxidase Inhibition: The parkinsonian motor features of LBD are linked to dopaminergic dysfunction. As a brain-selective MAO-A and MAO-B inhibitor, Ladostigil can increase the synaptic concentrations of dopamine, noradrenaline, and serotonin, potentially improving motor symptoms and associated neuropsychiatric features like depression.[1][9]

-

Neuroprotection: Preclinical studies have demonstrated that Ladostigil possesses potent neuroprotective properties, including anti-apoptotic, antioxidant, and anti-inflammatory effects.[1][2][3] These mechanisms are highly relevant to the neurodegenerative processes in LBD, which involve oxidative stress and neuroinflammation.[10]

Mechanism of Action

Ladostigil's multimodal action is conferred by its unique chemical structure. The carbamate moiety is responsible for the reversible inhibition of cholinesterases, while the propargylamine group provides irreversible inhibition of MAO-A and MAO-B.[4][5]

Signaling Pathways

Preclinical research indicates that Ladostigil's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways:

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Ladostigil has been shown to activate PKC and MAPK signaling.[1][5] These pathways are crucial for cell survival, proliferation, and differentiation. In the context of neurodegeneration, their activation can lead to the upregulation of neurotrophic factors and the promotion of non-amyloidogenic processing of amyloid precursor protein (APP).[1][11]

-

Regulation of Apoptotic Markers: Ladostigil has been demonstrated to inhibit markers of neuronal death and prevent the decline in mitochondrial membrane potential, a key event in the apoptotic cascade.[1][2]

Preclinical and Clinical Data

While no clinical trials of Ladostigil specifically in LBD have been completed, data from preclinical models and a clinical trial in Mild Cognitive Impairment (MCI) provide valuable insights.

Preclinical Efficacy

| Animal/Cell Model | Key Findings | Reference |

| Rats (Scopolamine-induced memory impairment) | Antagonized spatial memory impairment, indicating increased cholinergic activity. | [1][2] |

| Rats (Intracerebroventricular streptozotocin) | Prevented gliosis, oxidative-nitrative stress, and deficits in episodic and spatial memory. | [1][2][12] |

| Gerbils (Global ischemia) | Demonstrated neuroprotective activity against hippocampal damage. | [1][2] |

| Mice (Closed head injury) | Reduced cerebral edema. | [1][2] |

| SH-SY5Y Neuroblastoma Cells | Increased cell viability, catalase, and glutathione reductase activity; decreased reactive oxygen species. | [3] |

| Aged Rats | Upregulated mRNA expression of metabolic and oxidative process enzymes in the hippocampus. | [3] |

Clinical Trial in Mild Cognitive Impairment (MCI)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of Ladostigil (10 mg/d) over 36 months in patients with MCI.

| Outcome Measure | Ladostigil Group | Placebo Group | p-value | Reference |

| Progression to Alzheimer's Disease | 14 of 99 patients | 21 of 103 patients | 0.162 | [13][14] |

| Change in Whole-Brain Volume | -0.74% (annualized decrease) | -1.09% (annualized decrease) | 0.025 | [13] |

| Change in Hippocampal Volume | -1.12% (annualized decrease) | -1.55% (annualized decrease) | 0.043 | [13] |

| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | - | [13][14] |

Proposed Experimental Protocols for LBD Research

Given the absence of direct research, the following protocols are proposed to systematically evaluate the therapeutic potential of Ladostigil for LBD.

In Vitro Assessment of Alpha-Synuclein Aggregation

Objective: To determine the direct effect of Ladostigil on the aggregation of alpha-synuclein.

Methodology:

-

Protein Preparation: Recombinant human alpha-synuclein monomer is purified.

-

Aggregation Assay: Alpha-synuclein monomer (e.g., 70 µM) is incubated in a phosphate buffer (pH 7.4) at 37°C with continuous shaking in a 96-well plate.

-

Thioflavin T (ThT) Fluorescence: ThT is added to the wells, and fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals to monitor fibril formation.

-

Treatment Groups:

-

Alpha-synuclein alone (control)

-

Alpha-synuclein + Ladostigil (various concentrations)

-

Alpha-synuclein + positive control (e.g., known aggregation inhibitor)

-

-

Data Analysis: The lag time and maximum fluorescence intensity are calculated to determine the effect of Ladostigil on aggregation kinetics.

Preclinical Evaluation in an LBD Animal Model

Objective: To assess the in vivo efficacy of Ladostigil in a relevant animal model of LBD.

Model: Injection of pre-formed alpha-synuclein fibrils (PFFs) into the striatum of mice to induce Lewy-like pathology and progressive neurodegeneration.

Methodology:

-

Animal Groups:

-

Sham-operated + Vehicle

-

PFF-injected + Vehicle

-

PFF-injected + Ladostigil (dose-ranging)

-

-

Drug Administration: Daily oral gavage of Ladostigil or vehicle, commencing prior to or shortly after PFF injection.

-

Behavioral Assessments (longitudinal):

-

Motor Function: Rotarod, cylinder test, gait analysis.

-

Cognitive Function: Morris water maze, novel object recognition.

-

-

Neurochemical Analysis (post-mortem):

-

HPLC analysis of dopamine, serotonin, and their metabolites in the striatum and cortex.

-

Measurement of AChE and MAO-B activity.

-

-

Histopathology (post-mortem):

-

Immunohistochemistry for phosphorylated alpha-synuclein (pS129), tyrosine hydroxylase (to assess dopaminergic neuron loss), and markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).

-

Stereological quantification of neuronal loss and pathological inclusions.

-

Future Directions and Conclusion

The existing evidence strongly supports the investigation of Ladostigil as a potential therapeutic for Lewy Body Dementia. Its dual-action mechanism targeting both cholinergic and monoaminergic systems, combined with its neuroprotective properties, aligns well with the complex pathophysiology of LBD.

Future research should prioritize:

-

Direct assessment of Ladostigil's impact on alpha-synuclein aggregation and propagation.

-

Evaluation in transgenic animal models of LBD that develop Lewy-like pathology.

-

Investigation of its effects on non-motor symptoms of LBD, such as sleep disturbances and autonomic dysfunction.

-

A well-designed clinical trial in a confirmed LBD patient population, with appropriate biomarkers for patient stratification and monitoring of treatment response.

References

- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 4. GDPR Support [ajc-ajc-prod.web.arc-cdn.net]

- 5. LBD Clinical Trials around the World - Lewy Body Dementia Association [lbda.org]

- 6. Cholinesterase inhibitors for dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase inhibitors for dementia with Lewy bodies, Parkinson's disease dementia and cognitive impairment in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dementia with Lewy bodies - Wikipedia [en.wikipedia.org]

- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Researchers create ‘mini brains’ to model Lewy body dementia and pinpoint treatments | EurekAlert! [eurekalert.org]

- 13. news.joindementiaresearch.nihr.ac.uk [news.joindementiaresearch.nihr.ac.uk]

- 14. encyclopedia.pub [encyclopedia.pub]

Ladostigil: A Multimodal Approach to Neuroprotection

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ladostigil, a novel neuroprotective agent, has garnered significant interest in the scientific community for its potential role in preventing and treating neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of Ladostigil, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Ladostigil's unique multimodal activity, combining cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition with potent neuroprotective properties, positions it as a promising therapeutic candidate for complex neurological disorders like Alzheimer's disease and mild cognitive impairment (MCI).[2][3][4]

Core Mechanisms of Action and Quantitative Data

Ladostigil's neuroprotective effects are attributed to a combination of synergistic activities that target multiple pathological pathways implicated in neurodegeneration.

Dual Enzyme Inhibition: Cholinesterase and Monoamine Oxidase

Ladostigil acts as a dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes critically involved in neurotransmitter metabolism and oxidative stress.[2][4]

Quantitative Data: Enzyme Inhibition

| Enzyme | IC50 Value | Species/System | Reference |

| Acetylcholinesterase (AChE) | 31.8 µM | Not Specified | [5] |

| Monoamine Oxidase B (MAO-B) | 37.1 µM | Not Specified | [5] |

Note: Ladostigil itself does not inhibit MAO in vitro; its MAO-inhibitory activity in vivo is due to its metabolite, R-HPAI.[4] Similarly, the active metabolite responsible for cholinesterase inhibition is R-MCPAI.[4] The maximal in vivo inhibition of AChE by Ladostigil is approximately 50-55%.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to determine AChE inhibitory activity is the Ellman's method, which is a colorimetric assay.

-

Preparation of Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Phosphate buffer (pH 8.0).

-

Ladostigil or its active metabolite (R-MCPAI) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound (Ladostigil/R-MCPAI) or buffer (for control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

-

Neuroprotection and Modulation of Amyloid Precursor Protein (APP) Processing

Ladostigil has demonstrated potent anti-apoptotic and neuroprotective activities in various in vitro and in vivo models.[2][3] A key aspect of its neuroprotective mechanism involves the regulation of amyloid precursor protein (APP) processing, a central pathway in the pathogenesis of Alzheimer's disease.[2]

Experimental Protocol: Western Blotting for APP Processing

Western blotting is a widely used technique to analyze the levels of specific proteins, such as APP and its cleavage products.

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) to a desired confluency.

-

Treat the cells with different concentrations of Ladostigil or a vehicle control for a specified duration.

-

Optionally, co-treat with a neurotoxic agent (e.g., Aβ oligomers) to induce a disease-relevant phenotype.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for APP or its fragments (e.g., sAPPα, sAPPβ, C99, C83).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane, which will be catalyzed by the HRP on the secondary antibody to produce light.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Analyze the changes in the levels of APP and its fragments in response to Ladostigil treatment.

-

Modulation of Signaling Pathways: Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)

Ladostigil influences key intracellular signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell survival, differentiation, and synaptic plasticity.[2]

Experimental Protocol: MAPK Phosphorylation Assay (Western Blotting)

This protocol outlines the detection of phosphorylated (activated) MAPK proteins.

-

Cell Culture and Treatment: As described in the APP processing protocol.

-

Protein Extraction: As described in the APP processing protocol, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE and Protein Transfer: As described in the APP processing protocol.

-

Immunoblotting:

-

Block the membrane as previously described.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-ERK1/2, phospho-p38).

-

In parallel, run a separate blot and incubate with a primary antibody for the total (phosphorylated and unphosphorylated) form of the same MAPK protein to serve as a loading control.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal as described before.

-

Quantify the band intensities for both the phosphorylated and total protein.

-

Calculate the ratio of phosphorylated protein to total protein to determine the level of MAPK activation.

-

Antioxidant and Anti-inflammatory Properties

Ladostigil exhibits significant antioxidant and anti-inflammatory effects, which are critical in combating the oxidative stress and chronic neuroinflammation associated with neurodegenerative diseases.[6][7]

Quantitative Data: Anti-inflammatory Effects

| Cytokine | Cell Type | Ladostigil Concentration | Effect | Reference |

| TNFα | Primary mouse microglia | 1 x 10⁻¹³ M | Significant decrease in secretion | [7] |

| IL-6 | Primary mouse microglia | 1 x 10⁻¹³ M | Significant decrease in secretion | [7] |

| IL-1β | Primary mouse microglia | 1 x 10⁻¹² M | Significant decrease in secretion | [7] |

Experimental Protocol: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in biological samples.

-

Sample Collection:

-

Collect cell culture supernatant from microglia or other immune cells treated with Ladostigil and a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Alternatively, collect cerebrospinal fluid (CSF) or plasma from animal models treated with Ladostigil.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNFα, IL-6).

-

Wash the plate to remove unbound antibody.

-

Block the plate to prevent non-specific binding.

-

Add the samples and a series of known concentrations of a standard cytokine to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate.

-

Add a detection antibody, also specific for the cytokine but binding to a different epitope, which is typically biotinylated.

-

Wash the plate.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Wash the plate.

-

Add a substrate that will be converted by the enzyme to a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Compare the cytokine levels in Ladostigil-treated samples to control samples.

-

Upregulation of Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF)

Ladostigil has been shown to upregulate the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which play a vital role in neuronal survival, growth, and synaptic plasticity.

Experimental Protocol: BDNF Quantification (ELISA)

The protocol for quantifying BDNF levels is similar to the general cytokine ELISA protocol described above, using specific capture and detection antibodies for BDNF.

Clinical Trial Data in Mild Cognitive Impairment (MCI)

A Phase II, 3-year, randomized, double-blind, placebo-controlled clinical trial evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with MCI.

Quantitative Data: Phase II Clinical Trial in MCI

| Outcome Measure | Ladostigil Group | Placebo Group | p-value | Reference |

| Progression to Alzheimer's Disease | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 (log-rank test) | [8][9] |

| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [8][9] |

| Change in Hippocampal Volume | Less decrease | More decrease | 0.043 | [8][9] |

| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | Not significant | [8][9] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Ladostigil's mechanism of action and the experimental workflows used to study them.

References

- 1. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ladostigil: A Technical Whitepaper on Early Preclinical Research for Parkinson's Disease

Abstract

Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal neuroprotective agent developed by combining pharmacophores from rasagiline, a monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase (ChE) inhibitor.[1][2] Initially investigated for Alzheimer's disease and dementia with Lewy bodies, its unique mechanism of action holds significant relevance for the complex pathophysiology of Parkinson's disease (PD).[3][4] This document provides an in-depth technical guide to the early preclinical research on Ladostigil, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways implicated in its neuroprotective effects.

Core Mechanism of Action

Ladostigil was designed as a single molecule capable of hitting multiple targets involved in neurodegeneration.[1] Its therapeutic potential stems from a combination of synergistic activities:

-

Dual Enzyme Inhibition: Ladostigil is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[5][6] This dual-inhibition is brain-selective, with minimal effects on peripheral MAO in the liver and intestine, suggesting a lower risk of tyramine-related cardiovascular side effects compared to non-selective MAO inhibitors.[5][7]

-

Neuroprotection: The propargylamine moiety, inherited from rasagiline, confers potent neuroprotective properties.[8] These effects are independent of its enzyme-inhibition activities and are attributed to the stabilization of the mitochondrial membrane potential and the modulation of pro-survival and anti-apoptotic signaling pathways.[9][10]

-

Anti-inflammatory and Antioxidant Activity: Ladostigil has been shown to prevent gliosis, reduce oxidative-nitrative stress, and up-regulate the expression of various antioxidant enzymes.[10][11][12] It can decrease the production of reactive oxygen species (ROS) and reduce the activation of microglia, key components of neuroinflammation in the PD brain.[11][13]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from early in vitro and in vivo studies on Ladostigil.

Table 1: Enzyme Inhibition

| Enzyme Target | Model System | Treatment Details | Inhibition Level | Reference |

| MAO-A & MAO-B | Rat Hippocampus & Striatum | Chronic: 52 mg/kg for 21 days | >90% | [14] |

| Cholinesterase (ChE) | Rat Striatum | Chronic: 52 mg/kg for 21 days | ~50% | [14] |

| Cholinesterase (AChE) | Rat | Oral: 139 mg/kg | 50-60% | [15] |

| Acetylcholinesterase (AChE) | In vitro | N/A | 100x more potent vs. BuChE | [15] |

| Acetylcholinesterase (AChE) | Spleen, Brain, Plasma | Various doses | Maximum of 50-55% | [16] |

Table 2: Neuroprotective and Behavioral Effects in Animal Models

| Animal Model | Effect Measured | Treatment Details | Outcome | Reference |

| Scopolamine-induced Rats | Spatial Memory Impairment | Oral: 12-35 mg/kg | Antagonized memory impairment | [15] |

| STZ-injected Rats | Memory Deficits & Gliosis | Oral: 1 mg/kg daily for 1 week | Prevented memory deficits and glial changes | [12] |

| MPTP-induced Mice | Dopaminergic Neuron Loss | N/A (tested for protective action) | Prevents destruction of nigrostriatal neurons | [8] |

| SH-SY5Y Cells (H₂O₂ induced) | Cell Viability | 1 µM Ladostigil | Increased cell viability, increased catalase activity | [10] |

| Aged Rat Hippocampus | Antioxidant Enzyme mRNA | 1 mg/kg daily for 30 days | Upregulated GSHPX-P, GST, G6PD | [10] |

Detailed Experimental Protocols

MPTP Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective potential of compounds against toxin-induced degeneration of dopaminergic neurons, a key pathological feature of PD.[8][17]

-

Objective: To determine if Ladostigil can prevent the degeneration of nigrostriatal dopamine neurons induced by the neurotoxin MPTP.[8]

-

Methodology:

-

Animal Selection: Male C57BL/6 mice, a strain sensitive to MPTP, are commonly used.[18]

-

Group Allocation: Animals are randomly assigned to a control group (vehicle treatment) and a Ladostigil treatment group.

-

Drug Administration: The treatment group receives a specified dose of Ladostigil (e.g., via oral gavage or subcutaneous injection) for a predetermined period before and/or after MPTP administration. The control group receives the vehicle on the same schedule.

-

Toxin Induction: MPTP is administered (e.g., via intraperitoneal injection) to induce lesions in the substantia nigra pars compacta (SNpc) and subsequent dopamine depletion in the striatum.[18]

-

Behavioral Assessment: Motor function is assessed using tests like the rotarod test for motor coordination or the open field test for locomotor activity.

-

Post-mortem Analysis: After the treatment period, animals are euthanized. Brains are collected for:

-

Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the SNpc and striatum to quantify the survival of dopaminergic neurons and nerve terminals.

-

Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to measure levels of dopamine and its metabolites in the striatum.

-

-

Intracerebroventricular (ICV) Streptozotocin (STZ) Rat Model

This model induces neuroinflammation, oxidative stress, and memory deficits, which are relevant to the non-motor and cognitive symptoms sometimes associated with Parkinson's disease.[12][19]

-

Objective: To evaluate Ladostigil's ability to prevent STZ-induced gliosis, oxidative-nitrative stress, and memory impairment.[12]

-

Methodology:

-

Animal Selection: Adult male Wistar or Sprague-Dawley rats are used.

-

Surgical Procedure: Rats are anesthetized, and a cannula is stereotaxically implanted into a lateral cerebral ventricle for ICV injection.

-

Drug Administration: Ladostigil (e.g., 1 mg/kg) or vehicle is administered orally once daily for one week before and one week after the STZ injection.[12]

-

Toxin Induction: A single ICV injection of STZ is administered through the cannula.

-

Behavioral Testing: Episodic and spatial memory are assessed using tests such as the novel object recognition test or the Morris water maze.

-

Histological Analysis: Brains are processed for immunohistochemical analysis.

-

Glial Activation: Sections are stained for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess the degree of gliosis.

-

Oxidative-Nitrative Stress: Immunoreactivity for nitrotyrosine is measured as a marker of protein damage from reactive nitrogen species.[12]

-

-

In Vitro Oxidative Stress Model (SH-SY5Y Cells)

This model allows for the direct assessment of a compound's ability to protect neuronal cells from oxidative damage.[10]

-

Objective: To determine if Ladostigil protects human neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[10]

-

Methodology:

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured under standard conditions.

-

Treatment: Cells are pre-incubated with Ladostigil (e.g., 1 µM) for a specified time (e.g., 2 hours).[10][20]

-

Oxidative Insult: H₂O₂ is added to the culture medium to induce oxidative stress and cell death.

-

Outcome Measures:

-

Cell Viability: Assessed using methods like the MTT assay.

-

Intracellular ROS: Measured using fluorescent probes like DCFH-DA.

-

Antioxidant Enzyme Activity: Activity of enzymes like catalase is measured spectrophotometrically.

-

Gene Expression: Quantitative PCR (qPCR) is used to measure mRNA levels of antioxidant enzymes (e.g., Catalase, NQO1).[10]

-

-

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Ladostigil

Early research indicates that Ladostigil's neuroprotective effects are mediated through the activation of key intracellular signaling cascades, particularly the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] These pathways promote cell survival by upregulating anti-apoptotic proteins and antioxidant enzymes.

Caption: Proposed signaling pathway for Ladostigil's neuroprotective effects.

Standard Experimental Workflow for Preclinical In Vivo Testing

The diagram below illustrates a typical workflow for evaluating a neuroprotective compound like Ladostigil in a neurotoxin-based animal model of Parkinson's disease.

Caption: Experimental workflow for an in vivo neuroprotection study.

Summary of Early Clinical Research

While primarily developed for Alzheimer's disease (AD), a Phase II clinical trial of Ladostigil was conducted in patients with Mild Cognitive Impairment (MCI), providing valuable safety and tolerability data.[21] The trial assessed low-dose Ladostigil (10 mg/d) over three years. Although it did not meet the primary endpoint of delaying progression to dementia, the drug was found to be safe and well-tolerated.[21] A notable secondary finding was a significant reduction in the loss of whole-brain and hippocampal volume in the Ladostigil-treated group compared to placebo, suggesting a potential disease-modifying effect on brain atrophy.[21] The failure to meet the primary clinical endpoint in an earlier AD trial may have been related to the relatively low level of AChE inhibition (~21.3%) achieved at the doses used.[1]

Conclusion

References

- 1. oaepublish.com [oaepublish.com]

- 2. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 6. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ladostigil [cognitive-enhancers.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Parkinson's Disease Animal Models [labome.com]

- 19. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Ladostigil's Impact on Comorbid Depression in Neurodegenerative Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil, a novel multimodal drug, has been investigated for its potential therapeutic benefits in neurodegenerative diseases, particularly in addressing comorbid depression. This technical guide provides a comprehensive overview of Ladostigil's core mechanisms, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and explores the intricate signaling pathways through which Ladostigil exerts its effects. The information is presented to facilitate further research and drug development efforts in the field of neurodegenerative disorders with comorbid affective symptoms.

Introduction

Depression is a common and debilitating comorbidity in neurodegenerative diseases such as Alzheimer's disease (AD), significantly impacting the quality of life for patients and their caregivers. The complex interplay between neurodegenerative processes and depressive symptoms necessitates the development of therapeutic agents with multiple mechanisms of action. Ladostigil, a molecule combining the pharmacophores of the cholinesterase inhibitor rivastigmine and the monoamine oxidase (MAO) inhibitor rasagiline, has emerged as a promising candidate.[1][2] This guide delves into the preclinical and clinical evidence surrounding Ladostigil's impact on depression in the context of neurodegeneration.

Core Mechanism of Action

Ladostigil's therapeutic potential stems from its dual inhibitory action on two key enzyme systems implicated in the pathophysiology of both cognitive decline and depression:

-

Cholinesterase (ChE) Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Ladostigil increases the synaptic availability of the neurotransmitter acetylcholine.[2] Cholinergic deficits are a well-established hallmark of AD and contribute to cognitive impairment.

-